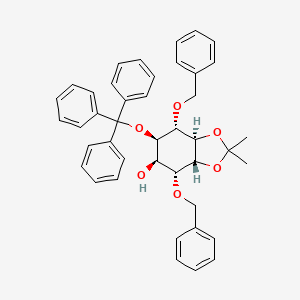

4,5-O-Isopropylidene-3,6-bis-O-(phenylmethyl)-1-O-(triphenylmethyl) DL-myo-Inositol

Descripción general

Descripción

4,5-O-Isopropylidene-3,6-bis-O-(phenylmethyl)-1-O-(triphenylmethyl) DL-myo-Inositol is a synthetic derivative of myo-inositol, a naturally occurring compound that plays a crucial role in various biological processes

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-O-Isopropylidene-3,6-bis-O-(phenylmethyl)-1-O-(triphenylmethyl) DL-myo-Inositol typically involves multiple steps, starting from myo-inositol. The process includes the protection of hydroxyl groups, selective functionalization, and deprotection steps. Common reagents used in these reactions include isopropylidene acetone, benzyl chloride, and triphenylmethyl chloride. The reaction conditions often involve the use of bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure high yield and purity. Advanced techniques like continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

4,5-O-Isopropylidene-3,6-bis-O-(phenylmethyl)-1-O-(triphenylmethyl) DL-myo-Inositol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like chromium trioxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the phenylmethyl or triphenylmethyl groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the replacement of phenylmethyl or triphenylmethyl groups with other functional groups.

Aplicaciones Científicas De Investigación

4,5-O-Isopropylidene-3,6-bis-O-(phenylmethyl)-1-O-(triphenylmethyl) DL-myo-Inositol has various applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in cellular signaling pathways.

Medicine: Investigated for its potential therapeutic effects in treating diseases related to inositol metabolism.

Industry: Utilized in the development of novel materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 4,5-O-Isopropylidene-3,6-bis-O-(phenylmethyl)-1-O-(triphenylmethyl) DL-myo-Inositol involves its interaction with specific molecular targets and pathways. The compound may modulate the activity of enzymes involved in inositol metabolism or affect cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

- 4,5-O-Isopropylidene-2,3,6-tris-O-(phenylmethyl)-DL-myo-Inositol

- 4,5-O-Isopropylidene-1,2,3,6-tetra-O-(phenylmethyl)-DL-myo-Inositol

- 1,2,3,4,5,6-Hexa-O-(phenylmethyl)-DL-myo-Inositol

Uniqueness

4,5-O-Isopropylidene-3,6-bis-O-(phenylmethyl)-1-O-(triphenylmethyl) DL-myo-Inositol is unique due to its specific combination of protective groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Actividad Biológica

4,5-O-Isopropylidene-3,6-bis-O-(phenylmethyl)-1-O-(triphenylmethyl) DL-myo-Inositol (CAS No. 114218-25-6) is a complex inositol derivative that has garnered attention for its potential biological activities. This compound is a structural analog of myo-inositol, which plays crucial roles in various cellular processes including signal transduction, cell membrane integrity, and metabolic regulation. The following sections detail the biological activity of this compound based on current research findings.

- Molecular Formula : C₄₂H₄₂O₆

- Molecular Weight : 642.78 g/mol

- LogP : 7.4291 (indicating high lipophilicity)

- PSA (Polar Surface Area) : 66.38 Ų

| Property | Value |

|---|---|

| Molecular Formula | C₄₂H₄₂O₆ |

| Molecular Weight | 642.78 g/mol |

| LogP | 7.4291 |

| PSA | 66.38 Ų |

Biological Functions of Inositol Derivatives

Inositol compounds, particularly myo-inositol and its derivatives, are involved in numerous biological functions:

- Signal Transduction : Inositol phosphates act as secondary messengers in various signaling pathways, including insulin signaling and calcium homeostasis .

- Cellular Metabolism : Inositol derivatives have been shown to influence glucose metabolism and lipid synthesis, making them relevant in metabolic disorders .

- Reproductive Health : Myo-inositol is particularly noted for its role in improving ovarian function and menstrual cycle regularization, especially in women with polycystic ovary syndrome (PCOS) .

Insulin Sensitivity and Metabolic Regulation

Studies indicate that myo-inositol and its derivatives can enhance insulin sensitivity and improve metabolic profiles in insulin-resistant individuals. A review highlighted that supplementation with myo-inositol can lead to significant reductions in insulin resistance markers and improvements in metabolic parameters among women with PCOS .

Ovarian Function

Research has demonstrated that myo-inositol plays a critical role in ovarian follicle maturation and oocyte quality. A study found that the administration of myo-inositol improved the FSH/LH ratio and menstrual cycle regularity, which are vital for reproductive health .

Neuroprotective Effects

In addition to reproductive health, myo-inositol has been investigated for its neuroprotective properties. It is suggested that inositol derivatives may help mitigate oxidative stress and maintain neuronal health, which could be beneficial in neurodegenerative diseases .

Case Studies

- Polycystic Ovary Syndrome (PCOS) :

- Diabetes Management :

Potential Applications

The biological activities of this compound suggest several potential applications:

- Nutraceuticals : As a dietary supplement for improving metabolic health and reproductive function.

- Pharmaceutical Development : Targeting conditions such as PCOS, insulin resistance, and possibly neurodegenerative disorders.

Propiedades

IUPAC Name |

(3aR,4R,5R,6R,7S,7aR)-2,2-dimethyl-4,7-bis(phenylmethoxy)-6-trityloxy-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H42O6/c1-41(2)46-39-36(44-28-30-18-8-3-9-19-30)35(43)37(38(40(39)47-41)45-29-31-20-10-4-11-21-31)48-42(32-22-12-5-13-23-32,33-24-14-6-15-25-33)34-26-16-7-17-27-34/h3-27,35-40,43H,28-29H2,1-2H3/t35-,36-,37-,38+,39-,40-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNIBXLVXNSFJDK-DBQINKLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(O1)C(C(C(C2OCC3=CC=CC=C3)O)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)OCC7=CC=CC=C7)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@H](O1)[C@H]([C@@H]([C@@H]([C@H]2OCC3=CC=CC=C3)O)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)OCC7=CC=CC=C7)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H42O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857894 | |

| Record name | (3aR,4R,5R,6R,7S,7aR)-4,7-Bis(benzyloxy)-2,2-dimethyl-6-(triphenylmethoxy)hexahydro-2H-1,3-benzodioxol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

642.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114218-25-6 | |

| Record name | (3aR,4R,5R,6R,7S,7aR)-4,7-Bis(benzyloxy)-2,2-dimethyl-6-(triphenylmethoxy)hexahydro-2H-1,3-benzodioxol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.